molecular formula C7H13O7P B14565731 Dimethyl (dimethoxyphosphoryl)propanedioate CAS No. 61631-27-4

Dimethyl (dimethoxyphosphoryl)propanedioate

Cat. No.: B14565731
CAS No.: 61631-27-4
M. Wt: 240.15 g/mol
InChI Key: OINCMQLZXHSIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (dimethoxyphosphoryl)propanedioate is an organic compound with the molecular formula C7H13O7P. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by dimethoxyphosphoryl and dimethyl ester groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (dimethoxyphosphoryl)propanedioate can be synthesized through the alkylation of enolate ionsThis enolate ion then reacts with an alkyl halide to produce the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (dimethoxyphosphoryl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the compound into simpler phosphonate esters.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphoric acid derivatives, phosphonate esters, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl (dimethoxyphosphoryl)propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of dimethyl (dimethoxyphosphoryl)propanedioate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, which then interact with target molecules to produce the desired outcomes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A similar compound with the molecular formula C5H8O4, used in similar synthetic applications.

    Diethyl malonate: Another related compound, commonly used in organic synthesis.

Uniqueness

Dimethyl (dimethoxyphosphoryl)propanedioate is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in specialized synthetic applications where specific reactivity is required.

Properties

CAS No.

61631-27-4

Molecular Formula

C7H13O7P

Molecular Weight

240.15 g/mol

IUPAC Name

dimethyl 2-dimethoxyphosphorylpropanedioate

InChI

InChI=1S/C7H13O7P/c1-11-6(8)5(7(9)12-2)15(10,13-3)14-4/h5H,1-4H3

InChI Key

OINCMQLZXHSIEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OC)P(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.